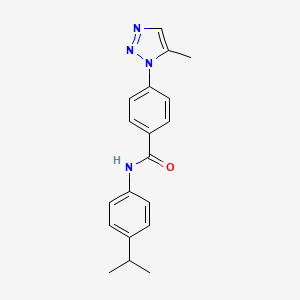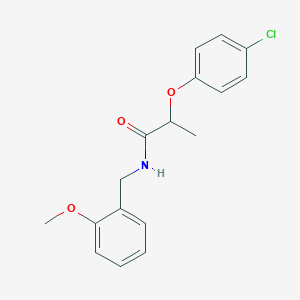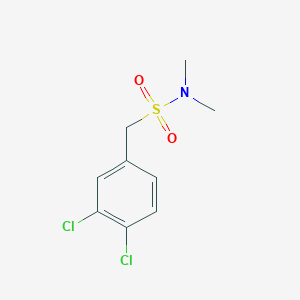![molecular formula C20H22ClN3O3 B4427909 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427909.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide
Vue d'ensemble
Description
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide, also known as ML167, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide involves its ability to inhibit the activity of specific enzymes, thereby preventing the production of key signaling molecules involved in various cellular processes. This compound has been found to specifically target enzymes involved in cancer cell growth and survival, making it a promising candidate for the development of cancer therapeutics.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, as well as the reduction of inflammation. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide for laboratory experiments is its high purity and stability, which makes it suitable for use in a variety of assays and experiments. Additionally, this compound has been found to exhibit potent inhibitory activity against specific enzymes, making it a valuable tool for researchers studying various cellular processes. However, one limitation of this compound is its relatively high cost, which may limit its widespread use in certain research settings.
Orientations Futures
There are several potential future directions for research involving N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide. One area of focus could be the development of this compound as a cancer therapeutic, with further studies needed to investigate its efficacy in preclinical and clinical settings. Additionally, researchers could explore the potential of this compound as a treatment for inflammatory diseases, with further studies needed to investigate its safety and efficacy in animal models. Finally, researchers could investigate the potential of this compound as a tool for studying specific enzymes and cellular processes, with further studies needed to elucidate its mechanism of action and potential applications in various research settings.
Applications De Recherche Scientifique
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of diseases and conditions. This compound has been found to exhibit potent inhibitory activity against several enzymes, including the enzyme responsible for the production of a key signaling molecule involved in cancer cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)23-9-11-24(12-10-23)18-6-4-3-5-17(18)22-20(26)15-7-8-19(27-2)16(21)13-15/h3-8,13H,9-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKRXWIDWYQQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-phenylethyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427833.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4427839.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427861.png)


![9-cyclohexyl-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4427879.png)
![N-(5-chloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4427882.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-mesitylacetamide](/img/structure/B4427885.png)


![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4427906.png)
![2-[4-(2-furoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B4427908.png)

![ethyl 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4427929.png)